molecular formula C20H24ClN3O3S B10884880 2-[(2-chlorophenyl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide

2-[(2-chlorophenyl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide

Cat. No.: B10884880
M. Wt: 421.9 g/mol
InChI Key: LMDQJAQSHIYHMP-UHFFFAOYSA-N
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Description

2-(2-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a diethoxyphenethyl group attached to a hydrazinecarbothioamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the chlorobenzoyl and diethoxyphenethyl precursors. These precursors are then reacted with hydrazinecarbothioamide under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorobenzoyl derivatives, while reduction could produce various hydrazinecarbothioamide derivatives.

Scientific Research Applications

2-(2-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24ClN3O3S

Molecular Weight

421.9 g/mol

IUPAC Name

1-[(2-chlorobenzoyl)amino]-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea

InChI

InChI=1S/C20H24ClN3O3S/c1-3-26-17-10-9-14(13-18(17)27-4-2)11-12-22-20(28)24-23-19(25)15-7-5-6-8-16(15)21/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,25)(H2,22,24,28)

InChI Key

LMDQJAQSHIYHMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=S)NNC(=O)C2=CC=CC=C2Cl)OCC

Origin of Product

United States

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